

A Comparative Spectroscopic Analysis of N-(Dimethoxymethyl)-N-ethylethanamine and Its Analogues

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Compound of Interest

Compound Name: *N-(Dimethoxymethyl)-N-ethylethanamine*

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental and Predicted Data

This guide provides a detailed spectroscopic comparison of **N-(Dimethoxymethyl)-N-ethylethanamine** and its close analogues, N,N-dimethylformamide dimethyl acetal and N,N-diethylformamide diethyl acetal. Due to the limited availability of experimental spectra for **N-(Dimethoxymethyl)-N-ethylethanamine**, this guide combines experimental data for its analogues with predicted spectroscopic characteristics for the primary compound. This comparative analysis is intended to assist researchers in compound identification, characterization, and in understanding the structure-property relationships within this class of acetal amines.

Data Presentation: Spectroscopic Data Summary

The following table summarizes the available and predicted spectroscopic data for **N-(Dimethoxymethyl)-N-ethylethanamine** and its analogues.

Spectroscopic Data	N-(Dimethoxymethyl)-N-ethylethanamine	N,N-Dimethylformamide Dimethyl Acetal	N,N-Diethylformamide Diethyl Acetal
¹ H NMR (CDCl ₃ , ppm)	δ ~4.4 (s, 1H, -CH(OCH ₃) ₂), δ ~3.3 (s, 6H, -OCH ₃), δ ~2.5 (q, 4H, -NCH ₂ CH ₃), δ ~1.1 (t, 6H, -NCH ₂ CH ₃)	δ 4.354 (s, 1H, -CH(OCH ₃) ₂), δ 3.324 (s, 6H, -OCH ₃), δ 2.285 (s, 6H, -N(CH ₃) ₂)[1][2]	δ ~4.5 (s, 1H, -CH(OCH ₂ CH ₃) ₂), δ ~3.5 (q, 4H, -OCH ₂ CH ₃), δ ~2.3 (s, 6H, -N(CH ₃) ₂), δ ~1.2 (t, 6H, -OCH ₂ CH ₃)
¹³ C NMR (CDCl ₃ , ppm)	δ ~102 (-CH(OR) ₂), δ ~53 (-OCH ₃), δ ~48 (-NCH ₂ CH ₃), δ ~12 (-NCH ₂ CH ₃)	δ ~102.5 (-CH(OR) ₂), δ ~52.5 (-OCH ₃), δ ~38.0 (-N(CH ₃) ₂)	δ ~101.0 (-CH(OR) ₂), δ ~60.0 (-OCH ₂ CH ₃), δ ~39.0 (-N(CH ₃) ₂), δ ~15.0 (-OCH ₂ CH ₃)[3]
FT-IR (neat, cm ⁻¹)	~2970-2820 (C-H str), ~1150-1050 (C-O str), ~1200-1100 (C-N str)	C-H str (~2950-2800), C-O str (~1150-1050), C-N str (~1180)[4]	C-H str (~2970-2860), C-O str (~1120-1050), C-N str (~1190)[5]
Mass Spec. (EI, m/z)	M ⁺ at 147 (low abundance), Fragment s: 116 ([M-OCH ₃] ⁺), 102 ([M-C ₂ H ₅] ⁺), 72 ([CH(OCH ₃) ₂] ⁺)	M ⁺ at 119 (low abundance), Fragment s: 88 ([M-OCH ₃] ⁺), 44 ([N(CH ₃) ₂] ⁺)	M ⁺ at 175 (low abundance), Fragment s: 130 ([M-OC ₂ H ₅] ⁺), 102 ([CH(OC ₂ H ₅) ₂] ⁺), 44 ([N(CH ₃) ₂] ⁺)[6]

Predicted data for **N-(Dimethoxymethyl)-N-ethylethanamine** is based on the analysis of its structural similarity to the provided analogues and general principles of spectroscopy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These compounds are potentially sensitive to moisture and air, therefore appropriate handling techniques should be employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

- Sample Preparation (Air/Moisture-Sensitive Protocol):
 - Approximately 10-20 mg of the liquid sample is required for ^1H NMR and 50-100 mg for ^{13}C NMR.
 - All glassware, including the NMR tube and pipette, should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
 - In a glovebox or under a positive pressure of inert gas, dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
 - The solution is then transferred to a clean, dry NMR tube.
 - The NMR tube is sealed with a cap and further sealed with parafilm for analysis. For highly sensitive samples, a J-Young NMR tube is recommended.
- Instrumentation and Parameters:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - ^1H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 220 ppm.

- Reference: The residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C) is used as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry by wiping with a suitable solvent (e.g., isopropanol) and allowing it to evaporate completely.
 - A background spectrum of the clean, empty ATR crystal or salt plates should be collected.
 - Place one to two drops of the neat liquid sample directly onto the center of the ATR crystal or onto one salt plate and cover with the second plate to create a thin film.
 - For moisture-sensitive samples, this procedure should be performed in a dry environment, such as a glovebox or under a nitrogen purge.
- Instrumentation and Parameters:
 - Spectrometer: A standard FT-IR spectrometer.
 - Mode: Attenuated Total Reflectance (ATR) or Transmission.
 - Scan Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

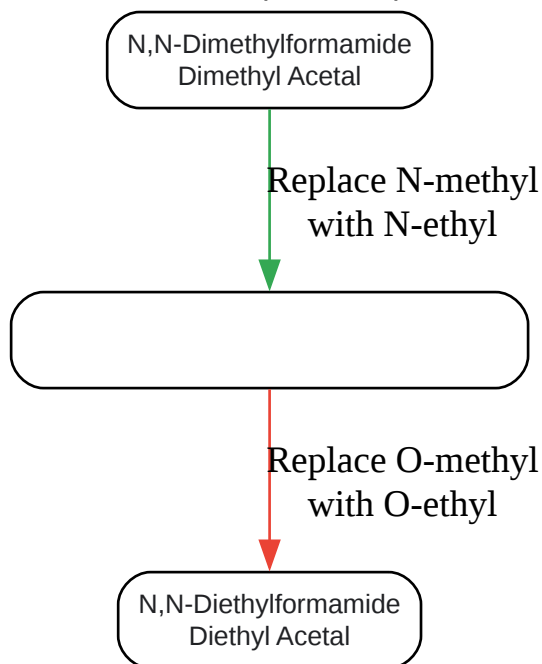
- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

- Due to the reactivity of these acetals, the use of an autosampler with sealed vials is recommended to minimize exposure to air and moisture.
- Instrumentation and Parameters:
 - Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Inlet Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
 - Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: 35-300 amu.

Mandatory Visualization

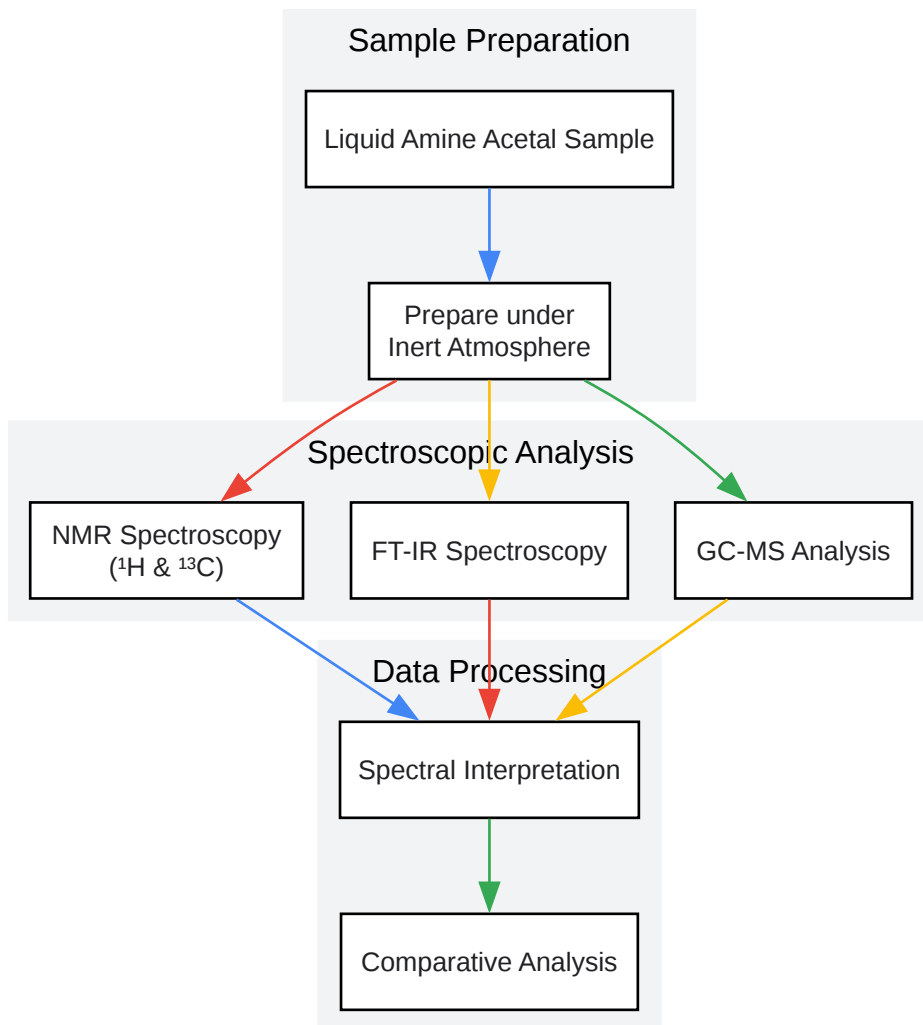
The following diagrams illustrate the structural relationships between the compared compounds and a typical experimental workflow for their spectroscopic analysis.

Structural Relationship of Compared Amines

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Structural relationship of the compared amine acetals.

General Spectroscopic Analysis Workflow



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A typical workflow for spectroscopic analysis.

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